B1576977 Peptide BmKb2

Peptide BmKb2

Cat. No.: B1576977
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide BmKb2 is a synthetic, nondisulfide-bridged peptide (NDBP) consisting of 18 amino acids with the sequence H-Phe-Leu-Ser-Ser-Leu-Ile-Pro-Ser-Ala-Ile-Ser-Gly-Leu-Ile-Ser-Ala-Phe-Lys-OH and a molecular weight of 1850.2 . It is derived from the Manchurian scorpion, Mesobuthus martensii Karsch, and is characterized by its antimicrobial activity . The genomic organization of the BmKb2 gene, which contains an intron within the region encoding the signal peptide, provides valuable insight into the evolutionary mechanisms of NDBPs in scorpions . As an antimicrobial peptide, BmKb2 is part of a promising class of therapeutic agents that can address multidrug-resistant pathogens through mechanisms that may involve membrane permeabilization, offering a potential alternative to conventional antibiotics . This peptide is provided as a lyophilized powder with high purity (96.3%) and is intended for research applications only. It is not intended for diagnostic or therapeutic use in humans. All products are for Lab Use Only.

Properties

bioactivity

Antimicrobial

sequence

FLSSLIPSAISGLISAFK

Origin of Product

United States

Discovery and Isolation of Peptide Bmkb2

Origin and Source: Mesobuthus martensii Karsch

Peptide BmKb2 originates from the venom of the Chinese scorpion Mesobuthus martensii Karsch. researchgate.netnih.govnih.govnih.gov This species, also known as the Manchurian scorpion, is a significant source of novel bioactive compounds, with its venom containing a complex mixture of proteins and peptides that have been the subject of extensive research. The identification of BmKb2 has contributed to the growing understanding of the genetic diversity of toxins within this single scorpion species.

Initial Characterization and Identification Methodologies

The discovery and characterization of this compound have been facilitated by modern molecular biology and analytical techniques. These methodologies have allowed researchers to move from studying the crude venom to identifying and sequencing individual peptide components.

cDNA Library Construction and Sequencing

The initial identification of peptides structurally related to BmKb2 was achieved through the construction and sequencing of a cDNA library from the venom glands of Mesobuthus martensii Karsch. nih.gov This powerful technique allows for the conversion of messenger RNA (mRNA) transcripts, which carry the genetic code for protein synthesis, into complementary DNA (cDNA). By sequencing these cDNA clones, researchers can deduce the amino acid sequences of the peptides being produced in the venom glands. It was through the analysis of a cDNA sequence for a related peptide, BmKb1, that its genomic homologue, BmKb2, was subsequently identified. nih.gov

Mass Spectrometry (LC-MS/MS) for Peptide Confirmation

While genomic and transcriptomic data provide the blueprint for a peptide, its actual presence and primary structure in the venom must be confirmed at the protein level. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate technique used for this purpose. This method separates the complex mixture of peptides in the venom and then measures the mass-to-charge ratio of each peptide and its fragments. This fragmentation pattern provides a unique "fingerprint" that can be used to confirm the amino acid sequence of the peptide. Although BmKb2 was primarily identified through genomic analysis, LC-MS/MS remains a crucial tool for the definitive confirmation of such predicted peptides in the actual venom proteome.

Homology and Relationship to Other Scorpion Peptides

This compound is part of a larger family of non-disulfide-bridged peptides (NDBPs) found in scorpion venom. Its amino acid sequence shares a high degree of similarity with several other peptides, both from Mesobuthus martensii Karsch and other scorpion species.

Table 1: Homology of this compound with Other Scorpion Peptides

PeptideRelationship to BmKb2Source Organism
BmKb1 A close homolog, with its cDNA sequence leading to the genomic identification of BmKb2.Mesobuthus martensii Karsch
BmKa2 Another non-disulfide-bridged peptide from the same species, indicating a shared structural class.Mesobuthus martensii Karsch
Mucroporin (B1577350) A peptide from a different scorpion species, Lychas mucronatus, with which BmKb2's family of peptides shares structural similarities.Lychas mucronatus
IsCT A cytotoxic linear peptide from the scorpion Opisthacanthus madagascariensis, showing that peptides with similar structural frameworks are found across different scorpion families.Opisthacanthus madagascariensis

The homology between BmKb2 and these other peptides suggests a common evolutionary origin and potentially similar structural folds. nih.govnih.govnih.gov These relationships are crucial for understanding the structure-function evolution of scorpion venom peptides and for identifying new peptides with potentially valuable biological activities.

Molecular and Genomic Aspects of Peptide Bmkb2

Gene Organization and Encoding

The gene encoding BmKb2 exhibits a distinct genomic structure. nih.gov Unlike some other scorpion peptide genes that are intronless, the BmKb2 gene is composed of two exons separated by an intron. nih.govresearchgate.net This intron is strategically located within the DNA region that encodes the signal peptide, a feature also observed in its close homologue, BmKb1'. nih.gov

The presence and position of introns are significant markers in understanding gene evolution. The genomic organization of NDBPs like BmKb2 shows more diversity compared to the more conserved structures of genes encoding disulfide-bridged peptides in scorpions. nih.gov This variability in genomic arrangement suggests different evolutionary pressures and mechanisms shaping these peptide families.

Table 1: Genomic Organization of BmKb2

Feature Description
Gene Name BmKb2
Number of Exons 2
Number of Introns 1
Intron Location Interrupts the signal peptide encoding region

| Significance | Demonstrates divergence in genomic organization of non-disulfide-bridged peptides. nih.gov |

Precursor Analysis: Open Reading Frames and Untranslated Regions

The precursor of BmKb2, as deduced from its cDNA, contains an open reading frame (ORF) that encodes the entire peptide sequence, including a signal peptide. asm.orggenome.gov The ORF is the protein-coding portion of a gene that begins with a start codon and ends with a stop codon. genome.gov Flanking the ORF are the 5' and 3' untranslated regions (UTRs). asm.org

In a related peptide, ctriporin, which shares high similarity with BmKb2, the precursor's ORF is 225 nucleotides long, encoding a 75-amino acid precursor peptide. asm.org This precursor consists of a 22-residue signal peptide, a 19-residue mature peptide, and a C-terminal propeptide. asm.org The 3' UTR of ctriporin contains a polyadenylation signal (aataaa), which is crucial for the proper termination and stabilization of the mRNA transcript. asm.org While specific nucleotide lengths for BmKb2's UTRs and ORF require direct sequence analysis, the general structure is expected to be similar to other venom peptides. asm.org The analysis of these regions is essential for understanding the regulation of gene expression at the post-transcriptional level. nih.gov

Evolutionary Mechanisms of Gene Divergence and Duplication (e.g., from BmKb1)

Gene duplication and subsequent divergence are fundamental drivers of evolutionary novelty. nih.govlibretexts.org The case of BmKb2 and its close relative, BmKb1, exemplifies this process. nih.gov Genomic analysis has revealed the existence of two genomic homologues of the BmKb1 cDNA sequence, named BmKb1' and BmKb2. nih.gov The deduced amino acid sequences of BmKb2 and BmKb1' differ by only a single amino acid, indicating a very recent divergence event. nih.gov

This high degree of sequence identity strongly suggests that BmKb2 arose from a gene duplication of BmKb1. nih.govlibretexts.org Following the duplication, the two gene copies likely accumulated mutations independently, leading to slight variations in their encoded peptides. plos.org This process, known as neofunctionalization or subfunctionalization, allows one copy to potentially evolve a new function while the other retains the original function, or for the functions to be partitioned between the two copies. plos.orgresearchgate.net The divergence between BmKb1 and BmKb2, though minor at the amino acid level, is significant at the genomic level, as evidenced by their distinct gene organization patterns. nih.gov

Table 2: Comparison of BmKb1' and BmKb2

Feature BmKb1' BmKb2
Origin Genomic homologue of BmKb1 cDNA nih.gov Genomic homologue of BmKb1 cDNA nih.gov
Amino Acid Sequence Differs by one amino acid from BmKb2 nih.gov Differs by one amino acid from BmKb1' nih.gov
Gene Structure Contains an intron in the signal peptide region nih.gov Contains an intron in the signal peptide region nih.gov

| Evolutionary Relationship | Close paralogs resulting from gene duplication nih.gov | Close paralogs resulting from gene duplication nih.gov |

Post-Translational Modifications and Maturation

Following translation from mRNA, the BmKb2 precursor peptide undergoes several post-translational modifications (PTMs) to become a mature, active peptide. wikipedia.orgthermofisher.com A key initial step is the cleavage of the signal peptide, which directs the nascent polypeptide chain to the endoplasmic reticulum. researchgate.netasm.org

Further processing likely involves the removal of a C-terminal propeptide. asm.org In many venom peptides, this cleavage is preceded by a specific processing signal. asm.org For instance, in the related peptide ctriporin, the propeptide begins with a conserved Gly-Arg signal, which is a common recognition site for processing enzymes. asm.org While the exact PTMs for BmKb2 have not been fully detailed, it is a common feature for scorpion toxins. researchgate.net These modifications are crucial for the correct folding, stability, and biological activity of the final peptide. wikipedia.orgthermofisher.com

Structural Characterization and Biophysical Properties of Peptide Bmkb2

Primary Sequence Analysis and Alignments

BmKb2 is a non-disulfide-bridged peptide (NDBP) identified from the scorpion Mesobuthus martensii Karsch. researchgate.net Unlike many scorpion toxins that are stabilized by multiple disulfide bonds, NDBPs lack these covalent linkages, which has significant implications for their structural flexibility. The primary sequence of a peptide is the foundational determinant of its higher-order structure and function.

The amino acid sequence for BmKb2 has been determined through cDNA sequencing. researchgate.net Analysis of its sequence reveals it is a homolog of another peptide from the same scorpion, BmKb1, suggesting a gene duplication event followed by mutations led to their divergence. researchgate.net

Table 1: Primary Amino Acid Sequence of BmKb2

Peptide Name Sequence
BmKb2 Gly-Leu-Phe-Phe-Asp-Ile-Leu-Lys-Gly-Ser-Leu-Leu

This interactive table displays the primary amino acid sequence of the BmKb2 peptide.

Sequence alignment studies are crucial for understanding evolutionary relationships and identifying conserved regions that may be important for biological activity. Alignments of BmKb2 with its homolog BmKb1 and other related peptides, such as mucroporin (B1577350) from Lychas mucronatus, show regions of conservation and variability. researchgate.netresearchgate.net These comparisons suggest that like disulfide-bridged scorpion peptides, NDBPs also feature conserved and variable regions that likely accommodate functional diversity. researchgate.net

Table 2: Sequence Alignment of BmKb2 and Homologous Peptides

Peptide Sequence % Similarity to Mucroporin
Mucroporin GLFSSIKNLLPFLKLLSAFSK(NH2) 100%
BmKb1 GFFDILKGSLL 38%
BmKb2 GLFFDILKGSLL 46%

This interactive table provides a sequence alignment of BmKb2 with related peptides. The percentage of sequence similarity is shown relative to mucroporin. researchgate.net

Predicted Secondary Structure (e.g., α-helical, amphiphilic)

The secondary structure of a peptide describes the local folding of the polypeptide chain into regular patterns, most commonly α-helices and β-sheets. frontiersin.org For antimicrobial peptides (AMPs), a class to which many NDBPs belong, the secondary structure is a significant feature for their biological activity. mdpi.com Many AMPs are unstructured in aqueous solution but adopt a defined conformation, often an α-helix, upon interacting with a bacterial membrane. mdpi.com

Predictions for BmKb2's secondary structure suggest it has a propensity to form an α-helical conformation. This is a common characteristic for many short, linear cationic peptides. mdpi.com Such α-helices are often amphipathic, meaning they have a hydrophobic face and a hydrophilic (cationic) face. This amphipathicity is critical for their interaction with and disruption of microbial cell membranes. The hydrophobic residues would insert into the lipid bilayer, while the cationic residues would interact with the negatively charged components of the bacterial membrane. ubc.ca

The prediction of secondary structures can be performed using various computational tools such as JPred, PSIPRED, and SOPMA, which analyze the primary amino acid sequence to estimate the likelihood of different structural motifs. unmc.edu

Structure-Function Relationship Hypotheses

The structure of BmKb2 is intrinsically linked to its biological function. Based on its characteristics as a cationic, amphipathic peptide, its primary hypothesized function is as an antimicrobial agent. mdpi.com

The prevailing hypothesis for the mechanism of such peptides is the "self-promoted uptake" model. ubc.ca The proposed steps are:

Electrostatic Attraction: The positively charged residues (like Lysine) on the peptide are attracted to the negatively charged surface of bacterial membranes (containing lipopolysaccharides or teichoic acids). mdpi.comubc.ca

Membrane Insertion and Disruption: Upon binding, the peptide undergoes a conformational change, adopting an amphipathic α-helical structure. The hydrophobic face of the helix inserts into the nonpolar core of the lipid bilayer, while the cationic face remains associated with the phospholipid head groups. ubc.ca This insertion disrupts the membrane's integrity, leading to the formation of pores or channels, leakage of cellular contents, and ultimately, cell death.

The relationship between charge, hydrophobicity, and amphipathicity is a delicate balance. A certain level of positive charge is required for initial binding, and sufficient hydrophobicity is needed for membrane insertion. The specific arrangement of these residues to form an amphipathic helix is thought to be the key structural determinant of its membrane-disrupting activity. mdpi.com Studies on related peptides have shown that the stability of the helix itself is not always directly correlated with activity, suggesting that the ability to transition into the active conformation at the membrane interface is the crucial factor. nih.gov

Table 3: List of Mentioned Compounds

Compound Name
BmKb1
BmKb2
Brevinin-2GUb
Magainin-2
Melittin
Mucroporin
Pexiganan
Protegrin I

Functional Characterization and Biological Activities of Peptide Bmkb2 and Its Derivatives

Antimicrobial Activity

The antimicrobial effects of BmKb2 and related peptides have been evaluated against a wide range of pathogens, including bacteria and fungi. These peptides are noted for their potent activity, particularly against drug-resistant bacterial strains.

BmKb2 and its related peptides exhibit broad-spectrum antimicrobial activity, though they are generally more effective against Gram-positive bacteria than Gram-negative bacteria and fungi. researchgate.netmdpi.comnih.gov Meucin-13, an orthologue of BmKb2, demonstrated significantly higher potency against Gram-positive bacteria such as Bacillus megaterium and Micrococcus luteus compared to Gram-negative species like Escherichia coli. mdpi.comnih.gov Studies on similar alpha-helical linear peptides from scorpion venom confirm a pattern of high bactericidal activity against Gram-positive bacteria, with more varied or differential activity observed against Gram-negative bacteria and fungi. researchgate.net

Table 1: Antimicrobial Spectrum of Meucin-13 (BmKb2 Orthologue)

Microbial Type Species Minimal Inhibitory Concentration (MIC)
Gram-positive Bacteria Bacillus megaterium 0.25–2.9 µM
Micrococcus luteus 0.25–2.9 µM
Gram-negative Bacteria Escherichia coli 6.2–11.8 µM
Agrobacterium tumefaciens 6.2–11.8 µM

Data sourced from studies on Meucin-13, an orthologue of BmKb2. mdpi.comnih.gov

The primary mechanism of antimicrobial action for BmKb2 and similar cationic peptides is the disruption of the microbial cell membrane. mdpi.comasm.org As cationic and amphipathic molecules, they are electrostatically attracted to the negatively charged components of microbial membranes. nih.gov The proposed models for this interaction include the "carpet" and "detergent-like" models. mdpi.comnih.gov In the carpet model, the peptides accumulate on the surface of the microbial membrane, and upon reaching a critical concentration, they disrupt the membrane integrity, leading to the formation of micelles in a detergent-like manner. mdpi.com This mode of action results in rapid cell death. asm.org Studies on related peptides, such as Mucroporin (B1577350) and Ctriporin derivatives, confirm a membrane-lytic mechanism that leads to rapid bactericidal effects. mdpi.comasm.org

A significant feature of this peptide family is its potent activity against antibiotic-resistant bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govnih.gov Ctriporin, a peptide with high similarity to BmKb2, was effective against multiple MRSA strains with a minimal inhibitory concentration (MIC) of 10 μg/ml. nih.gov Furthermore, a designed analogue of a related peptide, Mucroporin-M1, showed even greater potency, inhibiting MRSA at an MIC of 5 μg/ml. nih.gov This efficacy against resistant pathogens highlights the potential of BmKb2 and its derivatives as templates for developing new antibiotics to combat multidrug resistance. asm.orgnih.gov

Table 2: Activity of BmKb2-related Peptides Against Antibiotic-Resistant S. aureus

Peptide Strain Minimal Inhibitory Concentration (MIC)
Ctriporin Methicillin-resistant S. aureus (MRSA) 10 µg/ml
Penicillin-resistant S. epidermidis (PRSE) 10 µg/ml
Mucroporin-M1 Methicillin-resistant S. aureus (MRSA) 5 µg/ml

Data sourced from studies on Ctriporin and Mucroporin-M1, which have high sequence similarity to BmKb2. nih.govnih.gov

Antiviral Activity

In addition to their antibacterial properties, peptides from the BmKb2 family have demonstrated notable antiviral capabilities against a range of viruses.

While direct antiviral studies on BmKb2 are not extensively documented, research on its close relatives provides strong evidence of its potential. A derivative of the related scorpion peptide BmKn2, named BmKn2-T5, has shown significant inhibitory effects against both unenveloped and enveloped viruses. nih.gov The specific viral targets identified include Enterovirus 71 (EV71), which is an unenveloped RNA virus, as well as the enveloped viruses Dengue virus (DENV), Zika virus (ZIKV), and Herpes Simplex Virus-1 (HSV-1). nih.gov

Table 3: Antiviral Spectrum of BmKn2-T5 (Derivative of a BmKb2-related Peptide)

Virus Type Activity Observed
Enterovirus 71 (EV71) Unenveloped RNA Virus Significant Inhibition
Dengue Virus (DENV) Enveloped RNA Virus Replication Suppression
Zika Virus (ZIKV) Enveloped RNA Virus Replication Suppression
Herpes Simplex Virus-1 (HSV-1) Enveloped DNA Virus Replication Suppression

Data sourced from a study on BmKn2-T5. nih.gov

The antiviral mechanism of these peptides appears to target the initial phases of viral infection. nih.gov Time-of-drug-addition experiments with BmKn2-T5 revealed that the peptide primarily restricts viral activity during the early stages of the viral life cycle. nih.gov This inhibitory action occurs after the virus has attached to the host cell but before replication begins, suggesting that the peptide interferes with viral entry or uncoating. The fact that BmKn2-T5 can inhibit diverse viruses like EV71, DENV, ZIKV, and HSV-1 suggests it may act on a common step in their early infection pathways. nih.gov

Allosteric Modulation of Glycine (B1666218) Receptors (GlyR)

Current scientific literature does not provide direct evidence to suggest that the peptide BmKb2 itself functions as an allosteric modulator of Glycine Receptors (GlyRs). Glycine receptors are crucial ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system. frontiersin.orgguidetopharmacology.orgresearchgate.net Their modulation is a significant area of research for conditions like pain and epilepsy. digitellinc.combiorxiv.orgmdpi.com While various compounds are known to allosterically modulate GlyRs, research specifically investigating BmKb2 in this context is not presently available.

It is, however, pertinent to note that substances co-purified with synthetic peptides can sometimes influence experimental outcomes. One such substance, trifluoroacetic acid (TFA), is often used in the synthesis and purification of peptides and can be present in the final product. Research has indicated that TFA can act as an allosteric regulator of Glycine Receptors, enhancing receptor activity at lower glycine concentrations. This effect is attributed to TFA itself and not the peptide it may be associated with. Therefore, any future studies on the effects of BmKb2 on Glycine Receptors would need to carefully consider and control for the presence of such confounding factors.

Other Reported Biological Activities (e.g., anticancer properties of derivatives)

While direct studies on the anticancer properties of this compound derivatives are not extensively documented in publicly available research, studies on closely related scorpion venom peptides and their derivatives have demonstrated significant anticancer potential. A notable example is the peptide BmKn2, also derived from the scorpion Mesobuthus martensii, which has been the subject of anticancer research. plos.orgnih.gov

BmKn2 and its derivatives have been shown to exhibit cytotoxic activity against various cancer cell lines. plos.orgnih.gov For instance, BmKn2 was found to be effective against human oral squamous carcinoma cells (HSC-4) with a reported half-maximal inhibitory concentration (IC50) of 29 μg/ml. nih.gov The mechanism of action was identified as the induction of apoptosis, characterized by cell shrinkage and the activation of pro-apoptotic genes like caspases-3, -7, and -9, alongside a decrease in the anti-apoptotic protein Bcl-2. nih.gov

Furthermore, derivatives of BmKn2 have been synthesized and evaluated for their biological activities, including antiviral and antibiofilm properties, which underscores the potential for creating analogues of scorpion peptides with enhanced or novel therapeutic functions. plos.orgmdpi.com For example, the BmKn2 derivative BmKn2-22 has shown potent inhibitory activity against Pseudomonas aeruginosa biofilms without affecting bacterial growth. plos.org Another derivative, BmKn2-T5, exhibited significant inhibitory activity against Enterovirus 71. mdpi.com

The anticancer activity of peptides related to BmKb2 highlights a promising area of research. The strategy of modifying natural peptide sequences to enhance their therapeutic index—increasing their anticancer efficacy while minimizing toxicity to normal cells—is a common approach in the development of peptide-based cancer therapies. frontiersin.orgresearchgate.netmdpi.com

Below is a data table summarizing the reported anticancer activity of the related peptide BmKn2.

PeptideCancer Cell LineIC50Reported Mechanism of Action
BmKn2 Human oral squamous carcinoma (HSC-4)29 μg/mlInduction of apoptosis

Table 1: Anticancer Activity of the Related Scorpion Peptide BmKn2

It is important to reiterate that these findings are for the related peptide BmKn2 and its derivatives. Further research is required to determine if BmKb2 or its derivatives possess similar anticancer properties.

Mechanisms of Action and Molecular Interactions

Interaction with Biological Membranes

The interaction of antimicrobial peptides (AMPs) like BmKb2 with biological membranes is a primary and widely accepted mechanism of their action. mdpi.com This interaction is driven by both electrostatic and hydrophobic forces and leads to the perturbation and disruption of the membrane's integrity, ultimately causing cell death. mdpi.comresearchgate.net The initial attraction is often between the positively charged peptide and the negatively charged components of bacterial membranes. nih.gov

Proposed Membrane Interaction Models

Several models have been proposed to describe how antimicrobial peptides disrupt cell membranes. These models, including the barrel-stave, toroidal-pore, carpet, and detergent-like models, provide frameworks for understanding the physical and chemical processes involved in membrane permeabilization. researchgate.netmdpi.comnih.gov

Barrel-Stave Model: In this model, peptide monomers first aggregate on the membrane surface and then insert themselves into the lipid bilayer, forming a channel or pore that resembles the staves of a barrel. mdpi.comnih.gov For a peptide to span the membrane in this fashion, a minimum length is generally required, which is approximately 22 residues for an α-helix. mdpi.com The hydrophobic regions of the peptides face the lipid core of the membrane, while the hydrophilic regions line the aqueous pore. mdpi.com

Toroidal-Pore Model: Also known as the "wormhole" model, this mechanism involves the insertion of peptide helices into the membrane, where they associate with the lipid headgroups to form a pore. mdpi.comnih.gov A key distinction from the barrel-stave model is that the pore is lined by both the peptides and the lipid headgroups, which bend inward. mdpi.comnih.gov This creates a continuous curvature of the membrane, leading to the formation of a "toroidal" channel. nih.gov

Carpet Model: In this model, peptides accumulate on the surface of the lipid bilayer, oriented parallel to the membrane. mdpi.commdpi.com This accumulation is driven by electrostatic and hydrophobic interactions, forming a "carpet-like" layer. mdpi.com Once a critical concentration of peptides is reached, the membrane becomes destabilized, leading to the formation of micelles and subsequent membrane disruption without the formation of distinct pores. researchgate.netmdpi.com

Detergent-Like Model: This model is an extension of the carpet model, where the accumulation of peptides on the membrane surface leads to a detergent-like effect, causing the complete disintegration of the membrane into micellar structures. researchgate.net

The specific model that BmKb2 follows is likely influenced by its physicochemical properties, such as its charge, hydrophobicity, and amphipathic nature. nih.gov

Specific Molecular Targets and Binding Sites

Beyond its interaction with the general membrane structure, BmKb2 has been shown to interact with specific molecular components on both host and bacterial cells. These targeted interactions contribute to its diverse biological activities.

Allosteric Regulation of Glycine (B1666218) Receptors

BmKb2 can act as an allosteric regulator of glycine receptors (GlyRs). novoprolabs.com Glycine receptors are crucial inhibitory neurotransmitter receptors in the central nervous system. nih.gov As an allosteric modulator, BmKb2 can enhance the activity of these receptors, particularly at lower concentrations of the primary ligand, glycine. novoprolabs.com This modulation of GlyR function highlights a potential role for BmKb2 in regulating neuronal excitability. nih.govresearchgate.net

Binding to Bacterial Cell Wall Components

The initial interaction of BmKb2 with bacteria is often mediated by its binding to specific components of the bacterial cell wall. The cell walls of Gram-positive and Gram-negative bacteria have distinct compositions, influencing the binding affinity of antimicrobial peptides.

Lipopolysaccharide (LPS): LPS is a characteristic component of the outer membrane of Gram-negative bacteria. vetbact.org It also carries a net negative charge, providing a binding site for cationic peptides like BmKb2. mdpi.com The interaction with LPS is a critical first step for the peptide to cross the outer membrane and reach the inner cytoplasmic membrane.

Methodologies for Studying Peptide Bmkb2

Peptide Synthesis and Production

The initial creation of Peptide BmKb2 can be achieved through direct chemical synthesis or by utilizing biological expression systems.

The most prevalent strategy within SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach. seplite.comspringernature.com In this method:

The N-terminus of the growing peptide chain is protected by an Fmoc group, which is stable to acid but can be removed under mild basic conditions, typically with a secondary amine like piperidine. seplite.commdpi.com

Reactive amino acid side chains are protected by acid-sensitive groups such as tert-butyl (tBu). seplite.com

The synthesis cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. eurogentec.com

Once the entire peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously, often using a strong acid like trifluoroacetic acid (TFA). seplite.com

This Fmoc-based methodology has been successfully used to chemically synthesize novel toxins from the venom of the scorpion Buthus martensi, the same species from which BmKb2 is derived. nih.gov For instance, the toxin BmKTX was synthesized using Fmoc chemistry, demonstrating the viability of this approach for producing peptides from this scorpion. nih.gov The advantages of the Fmoc strategy include mild reaction conditions and the ability to monitor the reaction's progress due to the characteristic UV absorption of the Fmoc group. seplite.com

Table 1: Key Steps in Fmoc-based Solid-Phase Peptide Synthesis (SPPS)

StepDescriptionReagents Commonly Used
Resin Loading The first C-terminal amino acid is attached to an insoluble resin support.Fmoc-amino acid, Linker-functionalized resin (e.g., Wang resin)
Deprotection The N-terminal Fmoc protecting group is removed from the attached amino acid.20-40% Piperidine in a solvent like DMF or NMP. mdpi.com
Coupling The next Fmoc-protected amino acid is activated and coupled to the newly freed N-terminus.Fmoc-amino acid, Coupling reagents (e.g., HBTU, DIC), Base (e.g., DIPEA)
Washing Excess reagents and by-products are washed away from the resin-bound peptide.Solvents like DMF, DCM, and Methanol.
Final Cleavage The completed peptide is cleaved from the resin support, and side-chain protecting groups are removed.Trifluoroacetic acid (TFA) with scavengers (e.g., water, TIS). seplite.com

Recombinant DNA technology offers a powerful alternative for producing peptides, especially longer and more complex ones. This involves introducing a synthetic gene encoding the peptide into a host organism, which then produces the peptide. biomay.comnih.gov

Escherichia coli (E. coli)

E. coli is a widely used and well-established prokaryotic host for recombinant protein production due to its rapid growth, low cost, and the availability of numerous molecular tools. nih.govmdpi.com For scorpion toxins, which are often rich in disulfide bonds, expression in E. coli can be challenging. mdpi.com However, strategies have been developed to enhance the production of soluble proteins, such as co-expressing the target peptide with a solubility-enhancing fusion tag. mdpi.com A study on a chlorotoxin-like peptide from Buthus martensii Karsch (BmK), rBmK Cta, utilized an E. coli expression system where the peptide was fused to the IgG-binding domain-ZZ of protein A. nih.gov This approach yielded the fusion protein in a soluble form. nih.gov

Pichia pastoris (P. pastoris)

Pichia pastoris is a methylotrophic yeast that has become a popular eukaryotic expression system. nih.govnih.gov It combines the ease of genetic manipulation and rapid growth of microbes with the capacity for post-translational modifications, such as disulfide bond formation, characteristic of higher eukaryotes. nih.gov A significant advantage of P. pastoris is its ability to secrete the recombinant protein into the culture medium, which simplifies the initial purification steps since cell lysis is not required. eurogentec.comnih.gov This system is considered highly successful for large-scale production and is a viable option for producing peptides like BmKb2, as it has been used for other scorpion toxins. eurogentec.commdpi.com The ability of P. pastoris to perform correct protein folding and its low level of endogenous protein secretion make it an attractive host. nih.gov

Table 2: Comparison of Recombinant Expression Systems

FeatureEscherichia coliPichia pastoris
Host Type ProkaryoteEukaryote (Yeast)
Growth Rate Very fastFast
Cost LowLow to moderate
Post-Translational Modifications Limited; no glycosylationCan perform glycosylation, disulfide bond formation. nih.gov
Protein Location Typically intracellular (cytoplasm or inclusion bodies)Often secreted into the culture medium. eurogentec.com
Complexity Relatively simple and well-established. nih.govMore complex than E. coli but offers advantages for complex proteins. nih.gov
Endotoxin Risk High (endotoxins are part of the outer membrane)None, as it is a yeast. eurogentec.com

Purification Techniques

Following synthesis or expression, the crude mixture contains the target peptide alongside various impurities. A multi-step purification process is required to achieve high purity.

RP-HPLC is the most widely used and powerful technique for the analysis and purification of synthetic and recombinant peptides. sigmaaldrich.comnih.gov The separation is based on the principle of hydrophobicity. springernature.com

Stationary Phase : A non-polar material, typically silica (B1680970) chemically modified with alkyl chains (e.g., C8 or C18). sigmaaldrich.com

Mobile Phase : A polar solvent system, usually a mixture of water and an organic solvent like acetonitrile, often containing an ion-pairing agent such as trifluoroacetic acid (TFA). sigmaaldrich.com

In practice, the crude peptide mixture is loaded onto the column in a highly aqueous mobile phase. The peptides bind to the hydrophobic stationary phase. The concentration of the organic solvent is then gradually increased (a gradient elution), causing the peptides to elute in order of increasing hydrophobicity. springernature.com RP-HPLC offers excellent resolution, and its versatility allows for the fine-tuning of selectivity by altering the mobile phase composition, temperature, or the type of stationary phase. sigmaaldrich.com It is a standard final step in virtually all peptide purification strategies to ensure high purity of the final product. biotage.com The purity of fractions is monitored by UV detection, and those containing the pure peptide are pooled. eurogentec.com

Affinity chromatography is a highly specific purification method based on the unique binding interaction between a molecule and its specific ligand. thermofisher.comyoutube.com This technique offers very high selectivity and can achieve significant purification in a single step. neb.comseplite.com

The process involves several key stages:

A ligand that specifically binds the target protein is immobilized on a solid chromatography support (resin). thermofisher.com

The crude sample containing the target protein is passed over the resin. The target protein binds specifically to the ligand. youtube.com

Unbound impurities are washed away from the resin. youtube.com

The bound protein is then eluted by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by altering pH, ionic strength, or by adding a competitive ligand. thermofisher.com

In the context of recombinant proteins, this method is often employed by expressing the target peptide with a fusion "tag" (e.g., a polyhistidine-tag or His-tag) that has a high affinity for a specific ligand (e.g., immobilized metal ions like Ni²⁺). neb.comaptamergroup.com For example, the recombinant BmKIM peptide from Buthus martensii was purified using a Ni-NTA resin affinity column. researchgate.net Similarly, the rBmK Cta peptide, expressed as a fusion protein, was purified using an IgG affinity column. nih.gov

While RP-HPLC and affinity chromatography are primary methods, other techniques like Ion Exchange Chromatography (IEX) are also crucial, often as an intermediate purification step. mabion.eu

Ion Exchange Chromatography separates molecules based on their net surface charge. cytivalifesciences.comlcms.cz

Principle : The separation relies on the reversible interaction between a charged protein and an oppositely charged stationary phase (resin). cytivalifesciences.com Anion exchangers have a positive charge and bind negatively charged molecules (anions), while cation exchangers have a negative charge and bind positively charged molecules (cations). mabion.eu

Process : The choice between an anion or cation exchanger depends on the isoelectric point (pI) of the peptide and the pH of the buffer. seplite.commabion.eu At a pH above its pI, a peptide is negatively charged and will bind to an anion exchanger. Below its pI, it is positively charged and binds to a cation exchanger. cytivalifesciences.com After binding the target peptide, elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions. cytivalifesciences.com

IEX is highly effective for separating molecules with even minor differences in charge and is widely used for purifying proteins, polypeptides, and other charged biomolecules. mabion.euscispace.com It is a non-denaturing technique that can handle large sample volumes, making it a valuable part of a comprehensive purification strategy. lcms.czscispace.com

Functional Assays

Functional assays are pivotal in determining the biological effects of this compound, particularly its antimicrobial and antiviral potential, as well as its interaction with cellular components like ion channels.

To evaluate the antimicrobial efficacy of peptides like BmKb2, standard assays such as the determination of Minimum Inhibitory Concentration (MIC) and inhibition zone tests are employed. nih.govcore.ac.uk The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.netnih.gov This is often determined using a broth microdilution method, where a series of decreasing concentrations of the peptide are tested against a standardized inoculum of bacteria. nih.gov

Another common method is the agar (B569324) well diffusion or disk diffusion test, which provides a qualitative or semi-quantitative measure of antimicrobial activity. uokerbala.edu.iq In this assay, a clear zone of inhibition around a well or disk containing the peptide on an agar plate inoculated with a specific microbe indicates the peptide's ability to halt its growth. researchgate.netuokerbala.edu.iq The diameter of this zone correlates with the potency of the antimicrobial agent. uokerbala.edu.iq For instance, in studies of other antimicrobial peptides (AMPs), MIC values can range from as low as 5 µg/mL against multidrug-resistant bacteria, and zones of inhibition can be significant, such as 26 mm against Staphylococcus aureus. nih.govuokerbala.edu.iq The ratio of the Minimum Bactericidal Concentration (MBC) to the MIC can also be determined to understand if the peptide is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). nih.gov

Table 1: Example Data from Antimicrobial Activity Assays for a Peptide

Microorganism MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
Acinetobacter baumannii 5 10 -
Staphylococcus aureus - - 26
Escherichia coli ≥128 - -

Note: This table presents example data from studies on various antimicrobial peptides to illustrate the outputs of these assays and does not represent data for BmKb2 itself. nih.govnih.govuokerbala.edu.iq

The antiviral properties of peptides are investigated using sophisticated molecular and cell-based assays. Quantitative Reverse Transcription PCR (qRT-PCR) is a key technique used to quantify the amount of viral RNA in infected cells treated with the peptide. mdpi.com A significant reduction in viral RNA levels compared to untreated controls indicates antiviral activity. mdpi.com

Time-of-drug-addition experiments are crucial for pinpointing the stage of the viral life cycle that the peptide inhibits. nih.govnih.gov In this assay, the peptide is added at different time points before, during, or after viral infection of host cells. mdpi.commdpi.com By analyzing the viral yield or viral nucleic acid levels at the end of the experiment, researchers can determine if the peptide acts on early stages like viral attachment and entry, or later stages such as replication. mdpi.comnih.gov For example, studies on related scorpion venom peptides have shown significant inhibition of viruses like Enterovirus 71 (EV71) primarily at the attachment and entry stages. mdpi.com

Table 2: Illustrative Results from a Time-of-Drug-Addition Assay

Time of Peptide Addition (hours post-infection) Viral Yield Reduction (Log)
0 4.0
1 <0.7
3 <0.7
6 <0.7
12 <0.7

Note: This table is based on findings for a different antiviral peptide (KP against HSV-2) to demonstrate the principles of the assay. mdpi.com

Electrophysiological techniques, particularly the patch-clamp method, are the gold standard for studying how peptides modulate the function of ion channels. nih.govualberta.ca Ion channels are crucial for the electrical signaling in excitable cells, and many venom peptides exert their effects by targeting these proteins. biorxiv.orgelifesciences.org

Analytical and Characterization Techniques

To ensure the purity and confirm the structural attributes of this compound, several analytical methods are essential.

High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), is a fundamental technique for purifying peptides and assessing their purity. mtoz-biolabs.comharvardapparatus.com The purity is determined by analyzing the chromatogram, where the area of the target peptide peak is compared to the total area of all detected peaks. mtoz-biolabs.com Synthetic peptides are often supplied with a specified purity level, such as >95%, confirmed by HPLC. novoprolabs.com

Mass Spectrometry (MS) is used in conjunction with HPLC to confirm the molecular weight of the peptide. researchgate.netbiotage.com The mass spectrometer measures the mass-to-charge ratio of the ionized peptide, allowing for the precise determination of its molecular mass. biotage.com For this compound, a synthetic version has a reported molecular weight of 1850.2 Da. novoprolabs.com This combination of HPLC and MS ensures that the peptide used in functional assays is the correct molecule and is free from significant impurities that could confound experimental results. mtoz-biolabs.com

Table 3: Physicochemical Properties of Synthetic this compound

Property Value Source
Peptide Purity (HPLC) 96.3% novoprolabs.com
Molecular Formula C₈₈H₁₄₃N₁₉O₂₄ novoprolabs.com

Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to analyze the secondary structure of peptides and proteins in solution. creative-proteomics.comnih.gov This method measures the differential absorption of left- and right-circularly polarized light by a chiral molecule, such as a peptide. creative-proteomics.com The resulting CD spectrum, particularly in the far-UV region (185-240 nm), provides a signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils. creative-proteomics.comresearchgate.net

While specific CD data for BmKb2 is not detailed in the provided context, it is a standard method for related peptides. For instance, the α-helical content of peptides can be estimated from the characteristic negative bands at approximately 208 and 222 nm in the CD spectrum. researchgate.net This analysis is crucial for understanding the three-dimensional conformation of the peptide, which is intrinsically linked to its biological function. nih.govnih.gov The structural information gained from CD can help in designing more potent or stable peptide analogues. nih.gov

Molecular Modeling and in silico Characterization

Molecular modeling and a suite of in silico characterization techniques provide a powerful, non-experimental approach to understanding the structural and functional properties of this compound. These computational methods allow for the prediction of its three-dimensional structure, physicochemical properties, and potential interactions with biological targets, offering critical insights that can guide further experimental validation. BmKb2 is part of a family of non-disulfide-bridged peptides (NDBPs), which are known for their structural simplicity and diverse biological activities. nih.govresearchgate.net

Initial in silico analysis typically begins with the primary amino acid sequence of BmKb2. Using bioinformatics tools like the Expasy ProtParam server, fundamental physicochemical properties can be calculated. These properties include the theoretical isoelectric point (pI), molecular weight, instability index, aliphatic index, and the grand average of hydropathicity (GRAVY). This foundational data helps in predicting the peptide's general behavior in different environments, such as its solubility and stability.

Predicting the three-dimensional (3D) structure of BmKb2 is a crucial step. Given its nature as a relatively short peptide without the constraints of disulfide bridges, de novo prediction methods are particularly suitable. researchgate.net Servers like PEP-FOLD and I-TASSER can generate structural models from the amino acid sequence alone. researchgate.netnih.gov These platforms often provide an ensemble of possible conformations, which are then clustered and ranked based on energy calculations to identify the most probable and stable structures. researchgate.net For peptides like BmKb2, which are known to adopt amphipathic α-helical structures, these models can offer a first look at the spatial arrangement of hydrophobic and hydrophilic residues, which is often key to their biological function. mdpi.com

Once a 3D model is obtained, molecular dynamics (MD) simulations are employed to study the peptide's behavior and stability over time in a simulated physiological environment. nih.govnih.gov Software packages such as GROMACS are used to perform these simulations, which can reveal how the peptide interacts with water molecules, ions, and lipid membranes. nih.gov MD simulations can assess the conformational stability of the predicted structure, showing whether the peptide maintains its fold or undergoes significant changes. nih.gov This is particularly important for understanding how BmKb2 might interact with and disrupt a bacterial cell membrane, a common mechanism for antimicrobial peptides.

Furthermore, protein-peptide docking simulations can be performed to predict how BmKb2 might bind to potential protein targets. nih.gov By defining a target binding site, docking algorithms can explore various orientations and conformations of the peptide to find the most favorable binding mode. This in silico approach helps in hypothesizing the peptide's mechanism of action at a molecular level.

Table 1: Summary of In Silico Tools and Their Application to BmKb2 Characterization

Computational Tool/MethodPurposeExpected Insights for BmKb2
Expasy ProtParam Physicochemical CharacterizationCalculation of molecular weight, theoretical pI, stability, and hydropathicity.
PEP-FOLD / I-TASSER 3D Structure PredictionGeneration of de novo 3D models of BmKb2, revealing potential α-helical or other secondary structures. researchgate.netnih.gov
GROMACS / AMBER Molecular Dynamics (MD) SimulationAnalysis of structural stability, conformational flexibility, and interactions with simulated membranes or solvents. nih.gov
ClusPro / HADDOCK Protein-Peptide DockingPrediction of binding affinity and interaction modes with potential biological targets. nih.gov
COBALT / ClustalW Sequence AlignmentComparison of BmKb2 with other known peptides to identify conserved regions and evolutionary relationships.

Microscopy Techniques (e.g., phase contrast microscopy for cellular effects)

Microscopy techniques are indispensable for visualizing the direct effects of this compound on target cells, providing qualitative and quantitative data on its biological activity. These methods bridge the gap between computational predictions and observable cellular outcomes.

Phase contrast microscopy is a fundamental and widely used technique to observe the morphological changes induced by peptides in live cells. waocp.orgbiorxiv.org When cells, such as bacteria or cancer cells, are treated with BmKb2, phase contrast imaging can reveal time-dependent changes without the need for staining, which could kill the cells. Studies on the closely related peptide BmKn-2 have demonstrated that this technique can effectively capture apoptosis-related morphological features, such as cell shrinkage, rounding, and detachment from the substrate in cancer cells. waocp.org For bacterial cells, one might observe filamentation, cell lysis, or the formation of blebs on the cell surface. biorxiv.orgelifesciences.org These observations provide the first visual evidence of the peptide's cytotoxic or antimicrobial mechanism. waocp.org

To gain more detailed insights into the specific structural damage caused by BmKb2, higher-resolution microscopy methods are often employed. Scanning Electron Microscopy (SEM) can be used to visualize the surface topography of cells treated with the peptide. mdpi.com This could reveal the formation of pores, membrane disruption, or other significant alterations to the cell envelope. mdpi.com Transmission Electron Microscopy (TEM), on the other hand, provides a view of the cell's internal structures, showing whether the peptide causes damage within the cytoplasm or disrupts internal organelles after crossing the cell membrane. nih.gov

Fluorescence microscopy, often in the form of confocal microscopy, can also be utilized. By labeling BmKb2 with a fluorescent tag, researchers can track its localization and accumulation in or on the cells. This method can confirm whether the peptide remains on the cell surface or is capable of penetrating into the cytoplasm, which is a critical distinction for understanding its mode of action. thno.org

Table 2: Observable Cellular Effects of Peptides via Microscopy

Microscopy TechniquePotential Observable Effect of BmKb2Biological Implication
Phase Contrast Microscopy Cell shrinkage, rounding, membrane blebbing, filamentation (in bacteria). waocp.orgbiorxiv.orgmdpi.comInduction of apoptosis or necrosis; disruption of cell division or cell wall integrity.
Scanning Electron Microscopy (SEM) Pore formation, surface roughening, cell lysis. mdpi.comDirect damage to the outer cell membrane or cell wall.
Transmission Electron Microscopy (TEM) Disruption of internal organelles, cytoplasmic leakage, altered internal density. nih.govInternalization of the peptide and disruption of intracellular processes.
Confocal Fluorescence Microscopy Localization of fluorescently-tagged BmKb2 on the membrane or within the cytoplasm. thno.orgElucidation of the peptide's target (membrane vs. intracellular) and pathway.

Derivatives and Analogues of Peptide Bmkb2

Design and Synthesis Strategies for Enhanced Activity/Reduced Toxicity

The primary strategy for modifying peptides like BmKn2, a close relative of BmKb2, involves targeted amino acid substitutions to alter key physicochemical properties such as net positive charge and amphiphilicity. nih.govnih.gov The goal is to improve the peptide's affinity for microbial membranes over host cells, thereby increasing its therapeutic efficacy and reducing unwanted side effects like hemolysis (the rupture of red blood cells). nih.gov

A key approach is to increase the net positive charge of the peptide. nih.gov For instance, the derivative Kn2-7 was designed from BmKn2 with the specific intention of boosting its positive charge to improve its attraction to the negatively charged surfaces of bacteria. nih.gov This was achieved by strategically substituting neutral or less charged amino acids with basic residues like lysine (B10760008) or arginine. plos.org Specifically, the design of Kn2-7 involved the substitutions G3K (Glycine at position 3 to Lysine), A4R (Alanine at position 4 to Arginine), and S10R (Serine at position 10 to Arginine). plos.org This strategy successfully enhanced the peptide's interaction with bacterial cell walls. nih.gov

Another common strategy involves modifying the hydrophilic face of the peptide's α-helical structure. nih.gov By systematically replacing amino acids on the water-facing side of the helix, researchers can fine-tune the balance between hydrophobicity and cationicity. This optimization is crucial for improving the selective disruption of microbial membranes while leaving host cell membranes intact. nih.gov In the case of Kn2-7, this rational design not only boosted its antibacterial potency but also significantly lowered its hemolytic activity compared to the original BmKn2 peptide, a critical step in improving its drug-like properties. nih.gov Similarly, the derivative BmKn2-T5 was developed as part of a broader investigation into five different derivatives of BmKn2 to identify candidates with potent antiviral activity and low cytotoxicity. mdpi.comnih.gov

Table 1: Design and SAR Summary of BmKn2 Derivatives
DerivativeParent PeptideDesign Strategy/ModificationsKey Structure-Activity Relationship (SAR) Findings
Kn2-7BmKn2Increased net positive charge via amino acid substitutions (G3K, A4R, S10R). plos.orgIncreased positive charge enhances binding to bacterial LPS and LTA, leading to broader and more potent antibacterial activity. nih.gov The modifications also reduced hemolytic activity. nih.gov
BmKn2-T5BmKn2Developed as one of five derivatives to screen for antiviral properties. mdpi.comnih.govThe amphiphilic α-helical structure is crucial for its ability to inhibit viruses at the early stages of infection. mdpi.comnih.gov The modifications resulted in lower cytotoxicity than the parent peptide. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies on Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how a peptide's chemical structure correlates with its biological function. gardp.org For derivatives of BmKn2, these studies have revealed critical insights into what makes them effective antimicrobial and antiviral agents.

A key finding is the role of the peptide's net charge and amphipathic α-helical structure. nih.govmdpi.com For Kn2-7, SAR studies demonstrated that increasing the net positive charge was directly responsible for its enhanced antibacterial activity. nih.gov This heightened positive charge improves its ability to bind to the negatively charged lipoteichoic acid (LTA) in the cell walls of Gram-positive bacteria and, notably, to the lipopolysaccharides (LPS) in the outer membrane of Gram-negative bacteria. nih.gov While the parent peptide BmKn2 could also bind to LTA, the structural changes in Kn2-7 conferred the additional and crucial ability to interact with LPS, thereby broadening its antibacterial spectrum. nih.gov Counterintuitively, these modifications also led to a significant reduction in hemolytic activity, highlighting a complex relationship where increased cationicity does not automatically mean increased toxicity to host cells. nih.gov

For the derivative BmKn2-T5, SAR studies have emphasized the importance of its secondary structure. mdpi.comnih.gov Both BmKn2 and BmKn2-T5 form a typical amphiphilic α-helix, a structure that is essential for their biological function. mdpi.comnih.gov This conformation allows BmKn2-T5 to effectively inhibit the unenveloped virus Enterovirus 71 (EV71). mdpi.comnih.gov The activity is linked to its ability to interfere with the early stages of the viral life cycle, a mechanism shared in its action against other enveloped viruses like DENV, ZIKV, and HSV-1. mdpi.comnih.gov The structural alterations in BmKn2-T5 from the parent peptide resulted in this potent antiviral activity while simultaneously displaying lower cellular cytotoxicity. mdpi.comnih.gov

Examples of Derivatives (e.g., BmKn2-T5, Kn2-7) and their Distinct Properties

The rational design and synthesis of analogues have produced derivatives with unique and improved therapeutic profiles compared to the original peptide.

Kn2-7: Derived from BmKn2 through three amino acid substitutions (G3K, A4R, S10R), Kn2-7 was engineered for superior antibacterial performance. nih.govplos.org

Distinct Properties:

Enhanced Antibacterial Activity: It shows increased inhibitory action against a wide range of Gram-positive and Gram-negative bacteria when compared to BmKn2. nih.gov It is particularly effective against clinically relevant antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Reduced Hemolytic Activity: Despite its increased potency against bacteria, Kn2-7 has significantly lower hemolytic activity than its parent peptide, BmKn2, making it a more viable therapeutic candidate. nih.gov

Anti-HIV Activity: Kn2-7 is a potent inhibitor of HIV-1, with an EC₅₀ value of 1.65 µM. plos.orgnih.gov Its mechanism involves a direct interaction with the HIV-1 viral particle and envelope. plos.orgnih.gov

BmKn2-T5: This derivative of BmKn2 was identified through screening as a potent antiviral agent. mdpi.comnih.gov

Distinct Properties:

Potent Antiviral Activity: BmKn2-T5 exhibits a significant, dose-dependent inhibitory effect against Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease. mdpi.comnih.gov

Broad-Spectrum Antiviral Effect: Its activity is not limited to unenveloped viruses. BmKn2-T5 also suppresses the replication of enveloped viruses, including Dengue virus (DENV), Zika virus (ZIKV), and Herpes Simplex Virus-1 (HSV-1). mdpi.comnih.gov

Low Cytotoxicity: Compared to the parent BmKn2 peptide, BmKn2-T5 displays lower cellular cytotoxicity, enhancing its safety profile for potential therapeutic use. mdpi.comnih.gov

Mechanism of Action: It acts primarily during the early stages of the viral life cycle, restricting the virus before replication can occur. mdpi.comnih.gov

Table 2: Comparative Properties of BmKn2 Derivatives
PeptideKey PropertiesPrimary Mechanism of Action
Kn2-7- Potent and broad-spectrum antibacterial activity (including MRSA). nih.gov
  • Significantly reduced hemolytic activity vs. BmKn2. nih.gov
  • Potent anti-HIV-1 activity. plos.orgnih.gov
  • Binds to bacterial LTA and LPS, causing membrane disruption. nih.gov Directly interacts with the HIV-1 envelope. plos.orgnih.gov
    BmKn2-T5- Significant inhibition of EV71. mdpi.comnih.gov
  • Broad-spectrum activity against DENV, ZIKV, HSV-1. mdpi.comnih.gov
  • Lower cytotoxicity than BmKn2. mdpi.comnih.gov
  • Inhibits viruses at the early stages of the viral life cycle. mdpi.comnih.gov

    Potential Research Applications and Biotechnological Utility

    Molecular Probes for Ion Channel Studies

    Venom peptides, owing to their high affinity and specificity for various ion channels, are widely recognized as powerful molecular probes for studying the structure and function of these critical membrane proteins. researchgate.netnih.govmdpi.com BmKb2 fits this profile, exhibiting characteristics that make it a valuable tool for ion channel research.

    A key application of BmKb2 lies in its activity as an allosteric regulator of glycine (B1666218) receptors (GlyR). novoprolabs.com Glycine receptors are ligand-gated ion channels crucial for mediating inhibitory neurotransmission in the central nervous system. As an allosteric regulator, BmKb2 can modulate the activity of the receptor, increasing its response at lower concentrations of the primary ligand, glycine. novoprolabs.com This property allows researchers to use BmKb2 to investigate the subtle conformational changes and gating mechanisms of GlyRs. By studying how BmKb2 binds to and influences the receptor, scientists can gain insights into the allosteric sites of GlyRs, which are attractive targets for therapeutic drug development. The specificity of peptides like BmKb2 can help in dissecting the pharmacological and physiological roles of different ion channel subtypes. nih.govmdpi.com

    Property of BmKb2Relevance as a Molecular Probe for Ion ChannelsSource(s)
    Target Specificity Allosteric regulator of Glycine Receptors (GlyR), a type of ion channel. novoprolabs.com
    Mode of Action Increases receptor activity at lower glycine concentrations, allowing for the study of allosteric modulation. novoprolabs.com
    Origin Scorpion venom peptide, a class of molecules known for high affinity and specificity towards ion channels. researchgate.netnih.govmdpi.com
    Function Enables detailed investigation of ion channel pharmacology, structure-function relationships, and physiological roles. researchgate.netnovoprolabs.commdpi.com

    Scaffolds for Rational Design of Bioactive Molecules

    The rational design of new drugs and bioactive compounds is a cornerstone of modern pharmacology, often relying on existing molecular structures, or scaffolds, that can be systematically modified to achieve desired properties. mdpi.comnih.gov Peptides with established biological activity and a defined three-dimensional structure are excellent candidates for such scaffolds.

    BmKb2, with its 18-amino acid sequence (FLSSLIPSAISGLISAFK) and likely α-helical structure common to many scorpion venom peptides, serves as a promising template for the rational design of new molecules. researchgate.netnovoprolabs.com Its inherent biological activities, including antimicrobial effects and modulation of glycine receptors, provide a validated starting point for optimization. novoprolabs.com Researchers can use the BmKb2 sequence as a backbone, introducing specific amino acid substitutions to enhance potency, improve selectivity for a particular ion channel subtype, or even introduce entirely new functionalities. nih.govunimi.it For example, modifications could be aimed at increasing its antimicrobial efficacy or fine-tuning its interaction with neuronal receptors. This scaffold-based approach can accelerate the discovery of lead compounds for various therapeutic areas by building upon the evolutionarily optimized structure of BmKb2. mdpi.com

    Feature of BmKb2Utility as a Bioactive ScaffoldSource(s)
    Defined Primary Structure A known 18-amino acid sequence (FLSSLIPSAISGLISAFK) provides a concrete template for modification. novoprolabs.com
    Inherent Bioactivity Possesses both antimicrobial and neuromodulatory functions, offering multiple avenues for development. novoprolabs.com
    Presumed 3D Structure Likely adopts a stable secondary structure (e.g., α-helix) that can be modeled for structure-based design. researchgate.net
    Modifiability Amenable to synthetic modifications (amino acid substitution) to create analogues with altered or enhanced functions. nih.govunimi.it

    Development of Novel Research Tools in Neurobiology and Microbiology

    The specific biological activities of BmKb2 make it a candidate for the development of specialized research tools in two distinct fields: neurobiology and microbiology. novoprolabs.com The creation of novel experimental tools is a critical driver of scientific revolutions and new discoveries. routledge.comfrontiersin.org

    In Neurobiology: The ability of BmKb2 to act as an allosteric modulator of glycine receptors makes it a valuable tool for neuroscientists. novoprolabs.com GlyR-mediated signaling is fundamental to motor coordination, respiratory control, and pain processing. By using BmKb2, researchers can selectively enhance the function of these receptors in in vitro and potentially in vivo models, helping to elucidate their precise roles in neural circuits. routledge.com It can be used to study disease states where GlyR function is compromised and to screen for new therapeutic compounds that target the same allosteric site.

    In Microbiology: BmKb2 has demonstrated antimicrobial activity, positioning it as a novel tool for microbiological research. novoprolabs.com As antibiotic resistance becomes a growing global threat, new classes of antimicrobial agents are urgently needed. researchgate.net BmKb2 can be used to investigate novel mechanisms of bacterial killing, potentially involving membrane disruption or other pathways distinct from conventional antibiotics. It serves as a lead compound for designing new antimicrobial peptides and as a research probe to study the physical and chemical properties of bacterial cell membranes. nih.govhilarispublisher.com

    Research FieldApplication of BmKb2 as a Research ToolSource(s)
    Neurobiology A pharmacological tool to selectively modulate glycine receptors and probe their function in neural pathways and disease models. novoprolabs.comroutledge.com
    Microbiology A model peptide to study novel antimicrobial mechanisms and a lead structure for developing agents against resistant pathogens. researchgate.netnovoprolabs.comhilarispublisher.com

    Integration into Advanced Materials (e.g., Peptide-based Hydrogels for Biosensing)

    The field of materials science is increasingly looking to biology for inspiration, leading to the development of advanced materials with unique functionalities. nih.goveuropean-mrs.com Peptide-based hydrogels, which are three-dimensional networks of self-assembled peptides, are particularly promising for biomedical applications due to their biocompatibility, biodegradability, and tunable properties. nih.govfrontiersin.orguniroma1.it

    While the specific integration of BmKb2 into such materials has not been extensively documented, its properties make it an attractive candidate for functionalizing advanced biomaterials. Peptides can be incorporated into hydrogel matrices to confer specific biological activities. mdpi.com For instance, a hydrogel functionalized with BmKb2 could create a surface with inherent antimicrobial properties, useful for coating medical devices or for wound dressings. nih.govresearchgate.net

    Furthermore, in the realm of biosensing, BmKb2's specific binding to glycine receptors could be harnessed. novoprolabs.comnih.gov A hydrogel or other material surface could be functionalized with BmKb2 to act as a biological recognition element in a biosensor designed to detect the presence of GlyRs or to screen for molecules that compete with BmKb2 for binding. mdpi.commdpi.com This integration of a specific bioactive peptide into a material scaffold opens possibilities for creating "smart" materials that can sense and interact with their biological environment in a controlled manner. frontiersin.org

    Potential ApplicationRationale for Using BmKb2Supporting Concept Source(s)
    Antimicrobial Surfaces BmKb2's antimicrobial activity could be imparted to a material (e.g., hydrogel, polymer coating) to prevent biofilm formation. nih.govresearchgate.net
    Functionalized Scaffolds for Tissue Engineering Neuromodulatory properties could influence cell behavior (e.g., neurons) when incorporated into a tissue scaffold. frontiersin.orgmdpi.com
    Biosensor Development Specific binding to glycine receptors could be used as the recognition element for detecting the receptor or competing ligands. nih.govmdpi.com

    Future Research Directions and Unanswered Questions

    Elucidation of Full Structural Dynamics and Conformational Heterogeneity in Different Environments

    A critical area for future investigation is the comprehensive characterization of BmKb2's structural dynamics. Understanding how the peptide behaves in various environments is fundamental to deciphering its function.

    Key Research Questions:

    How does the three-dimensional structure of BmKb2 change in the presence of different solvent systems, lipid bilayers mimicking bacterial and mammalian cell membranes, and in complex with potential biological targets?

    What is the extent of its conformational heterogeneity, and how do these different shapes influence its biological activity? nih.govru.nl

    Advanced techniques such as high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and all-atom molecular dynamics (MD) simulations will be instrumental in this endeavor. semanticscholar.orgfrontiersin.orgbiorxiv.org These methods can provide detailed insights into the ensemble of conformations the peptide adopts, revealing how its flexibility or rigidity in specific regions contributes to its function. semanticscholar.org By mapping these conformational landscapes, researchers can identify the specific structural features essential for its antimicrobial activity and any other yet-to-be-discovered functions.

    Deeper Understanding of Mechanism of Action at Atomic and Molecular Levels

    While BmKb2 is known to possess antimicrobial activity, the precise molecular details of how it kills microbes remain largely unexplored. A thorough understanding of its mechanism of action is crucial for any potential therapeutic development.

    Key Research Questions:

    Does BmKb2 disrupt microbial cell membranes by forming pores, and if so, what is the architecture of these pores? biorxiv.org

    Does it interact with specific molecular targets on or within the microbial cell?

    How do the individual amino acids of BmKb2 contribute to its interaction with bacterial membranes? nih.gov

    Computational approaches, such as molecular dynamics simulations, can model the interaction of BmKb2 with lipid bilayers at an atomic level, providing a step-by-step view of the membrane disruption process. biorxiv.orgnih.gov These in-silico studies, complemented by experimental techniques like fluorescence spectroscopy and electron microscopy, will be vital in constructing a detailed model of its antimicrobial action.

    Exploration of Undiscovered Biological Activities

    The biological activities of venom peptides are often multifaceted. Beyond its known antimicrobial effects, BmKb2 may possess other valuable biological properties. novoprolabs.com

    Key Research Questions:

    Does BmKb2 exhibit antiviral, antifungal, antiparasitic, or anticancer activities? mdpi.comnih.gov

    Could it modulate the activity of ion channels or other receptors in a manner similar to other scorpion venom peptides?

    Does it have any immunomodulatory effects?

    Systematic screening of BmKb2 against a wide range of biological targets and in various disease models is necessary. High-throughput screening assays can efficiently test for a broad spectrum of activities, potentially uncovering novel applications for this peptide.

    Advanced Design Principles for Modifying Peptides for Specific Research Needs

    The natural sequence of BmKb2 serves as a template that can be rationally modified to enhance its properties for specific applications. nih.gov

    Key Research Questions:

    How can the amino acid sequence of BmKb2 be altered to increase its antimicrobial potency and selectivity while minimizing any potential toxicity to mammalian cells? mdpi.com

    Can specific functional domains from other peptides be incorporated into the BmKb2 scaffold to create novel chimeric molecules with tailored activities? nih.gov

    Structure-activity relationship (SAR) studies, where specific amino acids are systematically replaced and the resulting changes in activity are measured, will be crucial. nih.gov This information, combined with computational modeling, will guide the design of next-generation peptides with optimized characteristics for research and therapeutic purposes.

    Comparative Studies with Other Venom Peptides and Naturally Occurring Antimicrobial Peptides

    To fully appreciate the unique attributes of BmKb2, it is essential to compare its structure and function with other relevant peptides.

    Key Research Questions:

    How does the antimicrobial mechanism of BmKb2 compare to that of other non-disulfide-bridged peptides from scorpion venom?

    What are the structural and functional similarities and differences between BmKb2 and naturally occurring antimicrobial peptides (AMPs) from other sources, such as snake venoms or host defense peptides? nih.gov

    Can insights from other venom peptides, like the α-helical peptides known for their potent bactericidal activity, inform the study and modification of BmKb2? researchgate.netmdpi.com

    By placing BmKb2 within the broader context of venom-derived and other natural AMPs, researchers can identify common motifs and unique features. researchgate.net This comparative approach can accelerate the understanding of its mechanism and guide the development of novel peptide-based agents. plos.org

    Q & A

    Basic Research Questions

    Q. What are the established methodologies for structural characterization of Peptide BmKb2?

    • Answer: Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, NMR can resolve dynamic conformations in solution, while crystallography provides static high-resolution structures. Mass spectrometry (MS) is used to confirm molecular weight and post-translational modifications . To ensure reproducibility, protocols must specify buffer conditions (e.g., pH, ionic strength) and temperature, as these factors influence peptide stability .

    Q. What experimental protocols are recommended for assessing this compound’s bioactivity in vitro?

    • Answer: Standard assays include:

    • Cell-based assays: Measure ion channel modulation (e.g., patch-clamp electrophysiology for potassium channel interactions).
    • Binding affinity studies: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor interactions.
    • Dose-response curves: EC50/IC50 values should be calculated with at least three biological replicates to account for variability .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported efficacy of this compound across different experimental models?

    • Answer: Contradictions often arise from variations in model systems (e.g., cell lines vs. primary cells) or experimental conditions. A systematic approach includes:

    • Meta-analysis: Compare studies using criteria such as peptide purity (>95%), solvent composition, and assay sensitivity (Table 1).

    • Controlled replication: Reproduce key experiments under standardized conditions (e.g., identical cell lines, buffer systems) .

      Table 1: Factors Contributing to Efficacy Variability in BmKb2 Studies

      FactorExample VariationsImpact on Results
      Peptide Purity90% vs. 98%Alters binding kinetics
      Cell TypeHEK293 vs. neuronal primary cellsDifferential receptor expression
      SolventPBS vs. saline with BSAStability and aggregation effects

    Q. What strategies are effective for elucidating the mechanism of action of this compound in complex biological pathways?

    • Answer: Integrate multi-omics approaches:

    • Transcriptomics: RNA-seq to identify differentially expressed genes post-treatment.
    • Proteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein interaction partners.
    • CRISPR screening: Identify genes essential for BmKb2-mediated effects .
      • Validation: Use orthogonal methods (e.g., knock-in/knockout models) to confirm pathway involvement .

    Q. How should researchers design experiments to address the stability limitations of this compound in physiological environments?

    • Answer:

    • Stability assays: Incubate BmKb2 in serum or simulated bodily fluids, followed by HPLC/MS to quantify degradation products.
    • Modification strategies: Introduce D-amino acids or PEGylation to enhance protease resistance. Document modifications in the "Experimental" section with synthesis protocols .
    • Control experiments: Compare native and modified peptides in parallel to isolate stability effects .

    Methodological Guidance

    Q. What statistical frameworks are appropriate for analyzing dose-dependent responses in BmKb2 studies?

    • Answer: Use nonlinear regression models (e.g., log[inhibitor] vs. response in Prism) to calculate EC50/IC50. For small sample sizes, apply Bayesian hierarchical models to reduce overfitting. Report confidence intervals and effect sizes to enhance reproducibility .

    Q. How can researchers ensure reproducibility when synthesizing this compound across laboratories?

    • Answer: Adopt the following best practices:

    • Detailed synthesis protocols: Specify resin type, coupling reagents, and cleavage conditions.
    • Batch documentation: Include HPLC chromatograms, MS spectra, and endotoxin levels.
    • Third-party validation: Share samples with independent labs for functional assays .

    Handling Data Contradictions

    Q. What steps should be taken when computational predictions of BmKb2’s binding sites conflict with experimental data?

    • Answer:

    • Re-evaluate assumptions: Check force fields in molecular dynamics simulations or docking algorithms.
    • Experimental cross-validation: Use alanine scanning mutagenesis to test predicted residues.
    • Publish negative results: Document discrepancies to refine future models .

    Ethical and Reporting Standards

    Q. How should researchers report conflicting findings in publications to align with academic integrity guidelines?

    • Answer:

    • Transparency: Disclose all data, including outliers, in supplementary materials.
    • Contextualize limitations: Discuss potential sources of error (e.g., batch variability).
    • Follow CONSORT or ARRIVE guidelines: For preclinical studies, ensure standardized reporting .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.